N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The compound features a trimethoxyphenyl group, which is a versatile pharmacophore known for its diverse bioactivity effects .
Preparation Methods
The synthesis of N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzaldehyde with cycloheptanone to form an intermediate, which is then reacted with hydrazine hydrate to form the pyrazole ring Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . The compound may also interact with other proteins and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be compared with other similar compounds such as:
Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also contains a trimethoxyphenyl group.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with a trimethoxyphenyl group. The uniqueness of this compound lies in its specific structure and the combination of the pyrazole ring with the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-23-14-9-11(10-15(24-2)17(14)25-3)19-18(22)16-12-7-5-4-6-8-13(12)20-21-16/h9-10H,4-8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
OUIFZDMPNWLCPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
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